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Compound Name: Fmoc-alpha-methyl-L-4-Fluorophe

Cat. No.: B1341744

For Researchers, Scientists, and Drug Development Professionals
Introduction

Fmoc-a-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative of significant
interest in peptide chemistry and drug discovery. The incorporation of an a-methyl group and a
fluorine atom at the para-position of the phenyl ring imparts unique conformational constraints
and electronic properties to peptides. These modifications can enhance proteolytic stability,
modulate biological activity, and improve the pharmacokinetic profile of peptide-based
therapeutics. This technical guide provides a comprehensive overview of the structure and
synthesis of Fmoc-a-methyl-L-4-fluorophenylalanine, including detailed experimental protocols
and relevant quantitative data.

Chemical Structure and Properties

Fmoc-a-methyl-L-4-fluorophenylalanine, systematically named (S)-2-((((9H-fluoren-9-
yl)methoxy)carbonyl)amino)-2-methyl-3-(4-fluorophenyl)propanoic acid, possesses a well-
defined three-dimensional structure. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a
base-labile protecting group for the a-amino functionality, crucial for its application in solid-
phase peptide synthesis (SPPS). The a-methyl group restricts the conformational flexibility
around the Ca-N bond, influencing the secondary structure of the resulting peptide. The 4-
fluoro substituent on the phenyl ring can alter electronic interactions and hydrophobicity,
potentially enhancing binding affinity and metabolic stability.
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Table 1: Physicochemical Properties of Fmoc-a-methyl-L-4-Fluorophenylalanine[1][2]

Property Value

Chemical Formula C25H22FNOa4
Molecular Weight 419.45 g/mol

CAS Number 1175838-03-5
Appearance White to off-white solid
Purity =>98% (HPLC)

B Soluble in DMF, NMP, and other polar organic
Solubility vent
solvents

Synthesis of Fmoc-a-methyl-L-4-
Fluorophenylalanine

The synthesis of Fmoc-a-methyl-L-4-fluorophenylalanine is a multi-step process that involves
the asymmetric synthesis of the core a-methylated amino acid followed by the protection of the
amino group with the Fmoc moiety. A common and effective strategy for the stereoselective
synthesis of the a-methylated amino acid is through the use of a chiral auxiliary.

Part 1: Asymmetric Synthesis of (S)-2-Amino-2-methyl-3-
(4-fluorophenyl)propanoic Acid

The asymmetric synthesis of the a-methylated amino acid can be achieved using a chiral
nickel(ll) complex of a Schiff base derived from a chiral auxiliary and glycine. This methodology
allows for the stereocontrolled alkylation of the glycine enolate equivalent.

Experimental Protocol:

Step 1: Formation of the Chiral Ni(Il)-Glycine Schiff Base Complex A chiral auxiliary, such as
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with glycine in the presence
of a nickel(ll) salt to form the chiral Ni(ll)-glycine Schiff base complex.
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Step 2: Asymmetric Alkylation The chiral Ni(ll)-glycine complex is deprotonated with a strong
base, such as potassium hydroxide, to generate a nucleophilic enolate. This enolate is then
reacted with 4-fluorobenzyl bromide. The chiral environment provided by the auxiliary directs
the alkylation to occur stereoselectively, leading to the formation of the desired (S)-a-
methylated product.[3]

Step 3: Hydrolysis and Isolation of the Amino Acid The resulting a-methylated Ni(ll) complex is
hydrolyzed under acidic conditions to release the free (S)-2-amino-2-methyl-3-(4-
fluorophenyl)propanoic acid. The chiral auxiliary can be recovered and reused. The crude
amino acid is then purified by crystallization or chromatography.

Part 2: N-Fmoc Protection

The final step is the protection of the a-amino group of the synthesized amino acid with the
Fmoc group.

Experimental Protocol:

Step 1: Reaction with Fmoc-CIl or Fmoc-OSu (S)-2-Amino-2-methyl-3-(4-
fluorophenyl)propanoic acid is dissolved in a suitable solvent system, typically a mixture of an
organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., sodium
bicarbonate or sodium carbonate). 9-fluorenylmethyloxycarbonyl chloride (Fmoc-CI) or N-(9-
fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is then added portion-wise to the
reaction mixture at a controlled temperature (typically 0 °C to room temperature).[4][5]

Step 2: Work-up and Purification After the reaction is complete, the mixture is acidified, and the
product is extracted with an organic solvent. The organic layer is washed, dried, and the
solvent is evaporated. The crude Fmoc-a-methyl-L-4-fluorophenylalanine is then purified by
recrystallization or silica gel chromatography to yield the final product.

Table 2: Representative Quantitative Data for Synthesis
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Step Reactants Key Reagents Typical Yield Purity (HPLC)
Chiral Ni(ll)-
) Glycine
Asymmetric KOH, Phase-
) Complex, 4- 60-80% >95% de
Alkylation transfer catalyst
Fluorobenzyl
Bromide
(S)-2-Amino-2-
N-Fmoc methyl-3-(4- Fmoc-OSu,
_ 85-95% >98%
Protection fluorophenyl)pro NaHCOs
panoic Acid

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-a-methyl-L-4-

fluorophenylalanine.

Click to download full resolution via product page

Caption: Synthetic workflow for Fmoc-a-methyl-L-4-fluorophenylalanine.
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Conclusion

The synthesis of Fmoc-a-methyl-L-4-fluorophenylalanine is a well-established process that
provides a valuable building block for the creation of modified peptides with enhanced
properties. The asymmetric synthesis ensures the correct stereochemistry, which is critical for
biological activity, while the Fmoc protecting group allows for its straightforward incorporation
into peptide sequences using standard solid-phase synthesis protocols. This technical guide
provides researchers and drug developers with the fundamental knowledge required to
synthesize and utilize this important amino acid derivative in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemimpex.com [chemimpex.com]

e 2. Fmoc-a-methyl-L-4-Fluorophenylalanine | 1175838-03-5 [amp.chemicalbook.com]
o 3. researchgate.net [researchgate.net]

e 4. total-synthesis.com [total-synthesis.com]

e 5. Fmoc-Protected Amino Groups [organic-chemistry.org]

 To cite this document: BenchChem. [Fmoc-a-methyl-L-4-Fluorophenylalanine: A Technical
Guide to Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1341744#fmoc-alpha-methyl-I-4-fluorophenylalanine-
structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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